

physical and chemical properties of 4-Fluoro-3,5-dimethylbenzaldehyde

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Compound of Interest

Compound Name: 4-Fluoro-3,5-dimethylbenzaldehyde

Cat. No.: B1314861

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An In-depth Technical Guide to 4-Fluoro-3,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3,5-dimethylbenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. Its unique structure, featuring a fluorine atom and two methyl groups on the benzene ring, imparts specific physicochemical properties that make it a valuable intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine atom, combined with the steric and electronic effects of the methyl groups, influences the reactivity of the aldehyde functional group and the overall properties of the resulting derivatives. This technical guide provides a comprehensive overview of the known physical and chemical properties, a general synthetic approach, and potential applications of **4-Fluoro-3,5-dimethylbenzaldehyde**.

Core Properties and Data

A summary of the key physical and chemical properties of **4-Fluoro-3,5-dimethylbenzaldehyde** is presented below. It is important to note that while some data are

readily available from commercial suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported in the public domain.

Table 1: Physical and Chemical Properties of **4-Fluoro-3,5-dimethylbenzaldehyde**

Property	Value	Citations
CAS Number	363134-35-4	[1][2][3]
Molecular Formula	C ₉ H ₉ FO	[1][2][4]
Molecular Weight	152.17 g/mol	[1][2][4]
Appearance	Solid	[4]
Purity	≥97% (typical from commercial suppliers)	[1]
Solubility	Soluble in organic solvents such as ethanol, methanol, and dichloromethane.	
Storage	Store at 4°C under a nitrogen atmosphere.	[1]

Table 2: Computational Data for **4-Fluoro-3,5-dimethylbenzaldehyde**

Property	Value	Citations
Topological Polar Surface Area (TPSA)	17.07 Å ²	[1]
LogP	2.25504	[1]
Hydrogen Bond Acceptors	1	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	1	[1]

Spectroscopic and Safety Information

While experimental spectra for **4-Fluoro-3,5-dimethylbenzaldehyde** are not readily available in public databases, a predicted mass spectrometry fragmentation pattern suggests key fragments at m/z 152 (M+), 151 (M-1, loss of a hydrogen radical), and 123 (M-29, loss of a formyl radical)[5].

Safety and Handling:

4-Fluoro-3,5-dimethylbenzaldehyde is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and requires a warning signal word[4]. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Fluoro-3,5-dimethylbenzaldehyde** are not widely published. However, a general and illustrative synthetic methodology for substituted benzaldehydes involves the oxidation of the corresponding benzyl alcohol. The following is a representative, non-specific protocol that can be adapted for the synthesis of **4-Fluoro-3,5-dimethylbenzaldehyde** from 4-fluoro-3,5-dimethylbenzyl alcohol.

General Synthesis of a Substituted Benzaldehyde (Illustrative)

This protocol describes the oxidation of a substituted benzyl alcohol to the corresponding benzaldehyde using pyridinium chlorochromate (PCC), a common and relatively mild oxidizing agent.

Materials:

- Substituted benzyl alcohol (e.g., 4-fluoro-3,5-dimethylbenzyl alcohol)
- Pyridinium chlorochromate (PCC) (1.5 equivalents)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

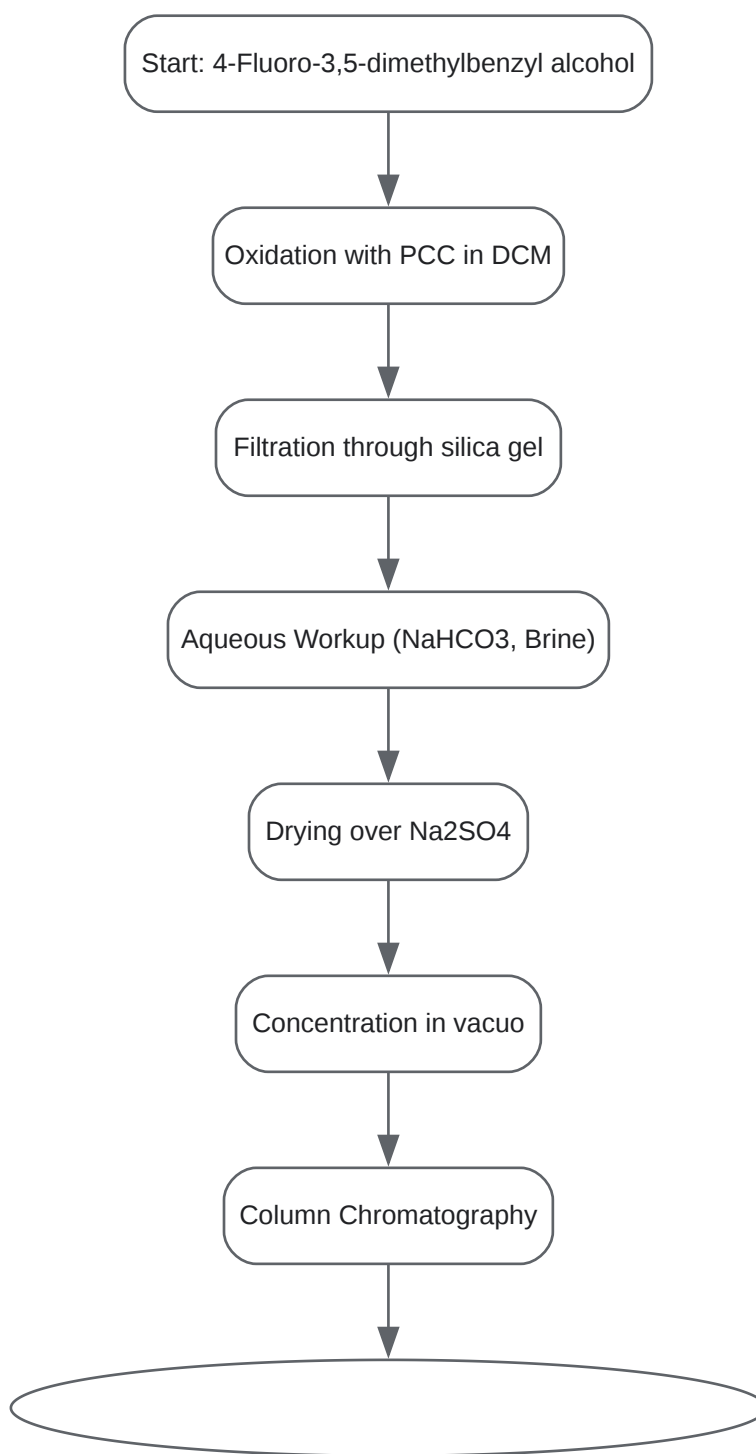
Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzyl alcohol in anhydrous DCM.
- Add PCC to the solution in one portion.
- Allow the reaction mixture to stir at room temperature.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and pass it through a short plug of silica gel to remove the chromium salts.
- Transfer the filtrate to a separatory funnel and wash the organic layer with a saturated NaHCO_3 solution, followed by brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure.
- The crude product can be further purified by column chromatography on silica gel to yield the pure aldehyde.

Characterization: The identity and purity of the synthesized **4-Fluoro-3,5-dimethylbenzaldehyde** can be confirmed using standard analytical techniques such as:

- NMR Spectroscopy (^1H and ^{13}C): To confirm the chemical structure.
- Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.

Below is a generalized workflow for the synthesis and purification process.



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A generalized workflow for the synthesis and purification of **4-Fluoro-3,5-dimethylbenzaldehyde**.

Applications in Research and Development

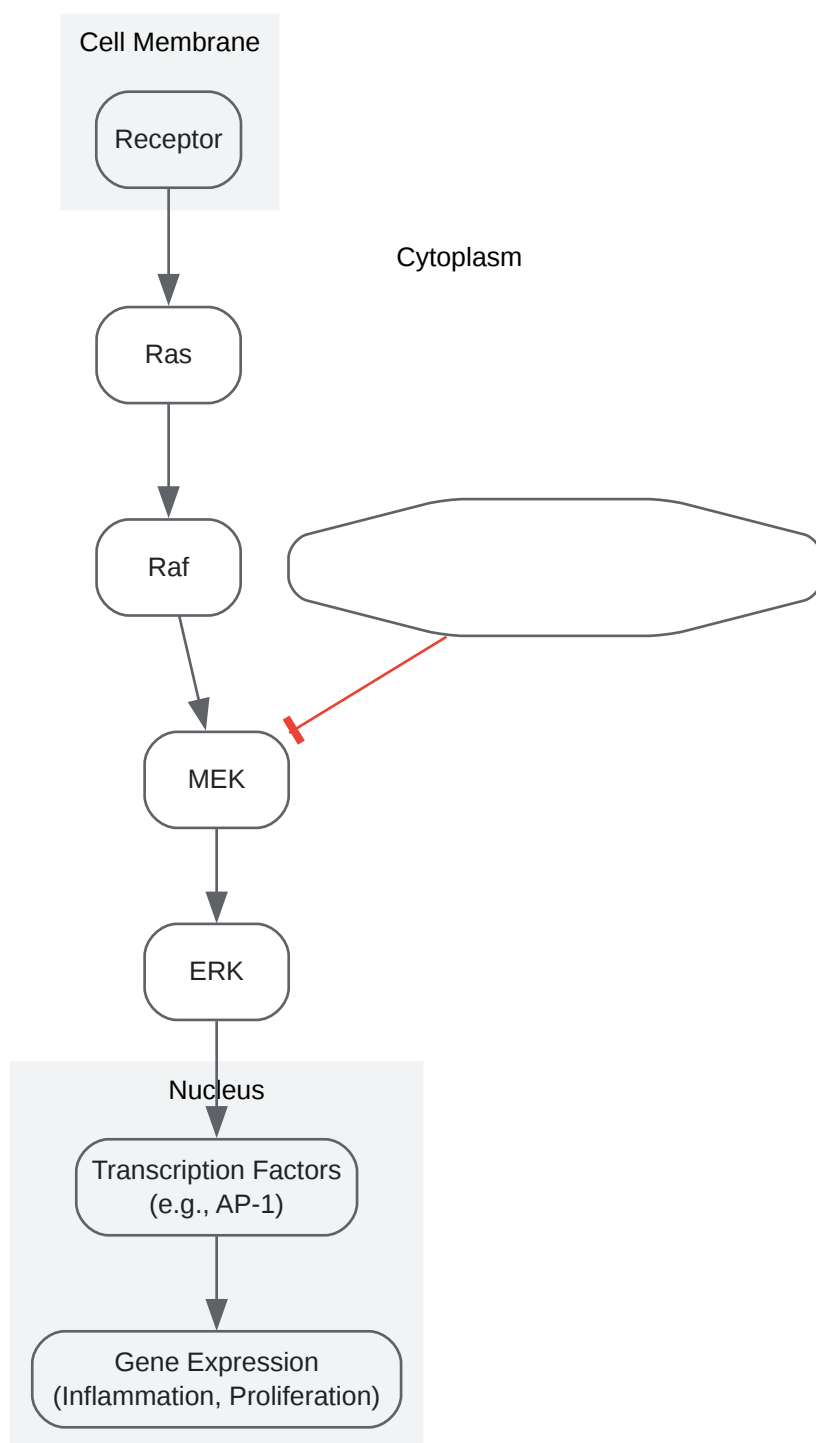
4-Fluoro-3,5-dimethylbenzaldehyde serves as a key intermediate in the synthesis of more complex molecules for various applications, particularly in the fields of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Benzaldehyde derivatives are precursors to a wide range of biologically active compounds, including chalcones, stilbenes, and Schiff bases, which have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents[6].

While direct biological activity data for **4-Fluoro-3,5-dimethylbenzaldehyde** is not readily available, derivatives of structurally similar compounds have shown promising results. For instance, derivatives of 3-fluoro-4-hydroxybenzaldehyde have been synthesized and evaluated for their anti-inflammatory and anticancer properties[7]. One study on a new benzaldehyde derivative isolated from a coral-derived fungus demonstrated anti-inflammatory effects through the suppression of the MAPK signaling pathway[8]. This suggests that derivatives of **4-Fluoro-3,5-dimethylbenzaldehyde** could also be explored for their potential to modulate this or other cellular signaling pathways.

Below is a representative diagram of the MAPK signaling pathway, which is a common target in drug discovery for inflammatory diseases and cancer. This illustrates a potential mechanism through which derivatives of **4-Fluoro-3,5-dimethylbenzaldehyde** could exert their biological effects.



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A representative diagram of the MAPK signaling pathway, a potential target for benzaldehyde derivatives.

Agrochemical Applications

Fluorine-containing compounds are of significant interest in the agrochemical industry. The introduction of fluorine can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides[9]. As a versatile intermediate, **4-Fluoro-3,5-dimethylbenzaldehyde** can be used to synthesize a variety of active ingredients for crop protection.

Conclusion

4-Fluoro-3,5-dimethylbenzaldehyde is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While there are gaps in the publicly available experimental data for some of its physical properties and specific biological activities, its structural features suggest that its derivatives are promising candidates for further investigation. The general synthetic and analytical methods described in this guide provide a foundation for researchers to utilize this compound in their discovery and development programs. Further research into the biological effects of derivatives of **4-Fluoro-3,5-dimethylbenzaldehyde** is warranted to fully explore its therapeutic and commercial potential.

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